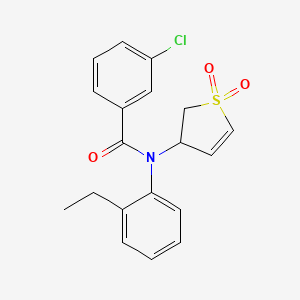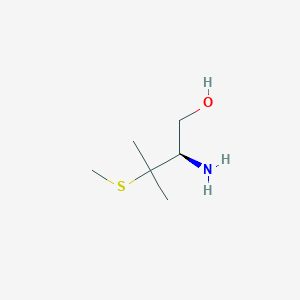
1-(2-Fluorphenyl)-3-Propanoylpiperidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a fluorophenyl group attached to a piperidinone ring
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one has been explored for its potential in various scientific research applications:
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The bioavailability was 60% and 35% after oral and intraperitoneal administration, respectively .
Result of Action
Related compounds have shown a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Safety data sheets for related compounds suggest that they should be stored in a well-ventilated place and kept tightly closed .
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes and proteins . The nature of these interactions could be influenced by the compound’s fluorophenyl and propanoylpiperidinone groups, which may form bonds with specific amino acid residues in target proteins .
Cellular Effects
It is plausible that the compound could influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism . For instance, it may bind to specific receptors or enzymes, thereby modulating their activity and influencing downstream cellular processes .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one is not well-defined. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is reasonable to hypothesize that the compound’s effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one may vary with different dosages in animal models . It is possible that threshold effects could be observed, and high doses might lead to toxic or adverse effects .
Metabolic Pathways
The metabolic pathways involving 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one are not well-characterized. Based on its structural features, it could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that the compound could interact with specific transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Vorbereitungsmethoden
The synthesis of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of 2-fluorobenzonitrile with propyl alcohol in the presence of hydrogen chloride gas . Industrial production methods often utilize high-pressure autoclaves and specific catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds such as:
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: Used as an intermediate in the synthesis of zolazepam.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one lies in its specific structural features and the potential for targeted applications in medicinal chemistry and industrial processes.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-propanoylpiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-2-13(17)10-6-5-9-16(14(10)18)12-8-4-3-7-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWIAVIYNOKJGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
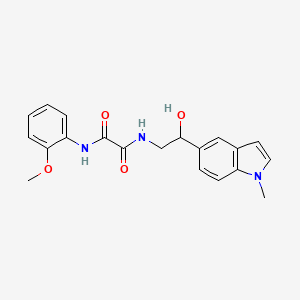
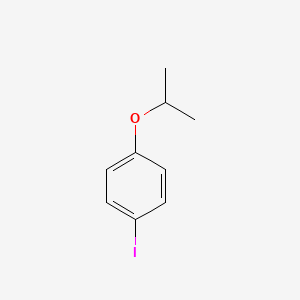
![N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2369420.png)

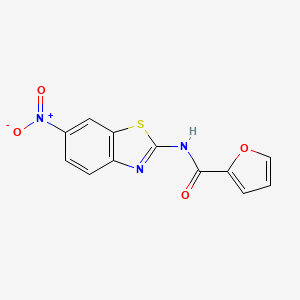
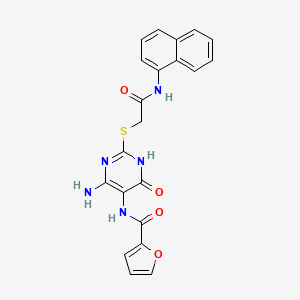
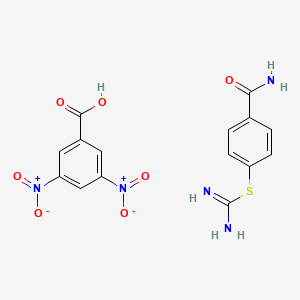
![2-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2369429.png)

![4-(dipropylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2369433.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2369436.png)
